4-(piperidin-1-yl)cyclohexan-1-amine
Description
Contextualizing the Piperidine (B6355638) and Cyclohexylamine (B46788) Structural Motifs in Medicinal Chemistry and Organic Synthesis
The significance of 4-(piperidin-1-yl)cyclohexan-1-amine (B1344246) can be understood by first examining its constituent parts: the piperidine ring and the cyclohexylamine core. Both are privileged structural motifs in the chemical sciences.
The piperidine moiety is a six-membered heterocyclic amine that is ubiquitous in medicinal chemistry. wikipedia.orgnih.gov It is a fundamental building block in drug design, present in over twenty classes of pharmaceuticals. nih.govencyclopedia.pub The prevalence of the piperidine ring is due to its ability to confer favorable properties to a molecule, such as improved solubility and the ability to form key interactions with biological targets. Piperidine derivatives have demonstrated a vast range of pharmacological activities, including analgesic, anti-inflammatory, antipsychotic, antimicrobial, and antiviral effects. ontosight.airesearchgate.netijnrd.org This versatility makes the piperidine scaffold one of the most important synthetic fragments for drug discovery. nih.gov
Similarly, cyclohexylamine , an aliphatic amine, serves as a crucial intermediate in the synthesis of numerous organic compounds. atamankimya.comatamanchemicals.com It is a building block for various pharmaceuticals, including mucolytics, analgesics, and bronchodilators. atamankimya.comwikipedia.org Beyond medicine, it is used to produce vulcanization accelerators for the rubber industry and as a corrosion inhibitor. atamanchemicals.com The arylcyclohexylamine class, a related structure, is known for its diverse pharmacological effects, including anesthetic and neuroprotective properties, primarily through interaction with NMDA receptors. wikipedia.org
Academic Significance of the this compound Scaffold
The combination of the piperidine and cyclohexylamine motifs into the this compound scaffold creates a molecule with considerable academic and industrial significance. Its structure serves as a valuable building block for more complex therapeutic agents.
One of the most prominent applications of this scaffold is in the synthesis of the antipsychotic medication Cariprazine. Cariprazine is used to treat schizophrenia, and this compound acts as a key precursor in its manufacturing process. This highlights the scaffold's utility in creating drugs that target the central nervous system.
Research has also explored derivatives of this scaffold for other therapeutic purposes. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, which is closely related, has been used as a foundation for developing novel inhibitors of the NLRP3 inflammasome, a key component in inflammatory disease pathways. mdpi.comresearchgate.net In other research, the 4-aminopiperidine (B84694) scaffold was identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly, leading to the optimization of a new class of antiviral agents. nih.gov The development of piperidin-4-yl-aminopyrimidine derivatives has also led to potent inhibitors of the HIV-1 reverse transcriptase enzyme. nih.gov
These examples underscore the academic and industrial importance of the this compound scaffold. Its unique three-dimensional structure allows for diverse chemical modifications, enabling researchers to systematically explore structure-activity relationships and develop novel compounds with tailored pharmacological profiles.
Properties
CAS No. |
192323-89-0 |
|---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Piperidin 1 Yl Cyclohexan 1 Amine and Its Analogs
Direct Synthesis Approaches to 4-(piperidin-1-yl)cyclohexan-1-amine (B1344246)
The direct construction of the this compound scaffold is primarily achieved through established reactions that form carbon-nitrogen bonds, such as reductive amination and nucleophilic substitution. More advanced, convergent strategies involving multicomponent reactions are also employed to create complex derivatives in a single step.
Reductive Amination Strategies in this compound Synthesis
Reductive amination is a cornerstone method for synthesizing amines and is particularly well-suited for the final step in creating this compound. This two-step, one-pot process involves the initial reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine.
The most direct application of this strategy for the target compound involves the reaction of 4-(piperidin-1-yl)cyclohexan-1-one with an ammonia (B1221849) source. The ketone condenses with ammonia to form an imine, which is subsequently reduced to the primary amine. A variety of reducing agents can be employed for this transformation. Mild reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly effective as they selectively reduce the protonated iminium ion in the presence of the starting ketone. harvard.edu Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum nanoparticles, also serves as an efficient reduction method. researchgate.netorganic-chemistry.org
Alternatively, a convergent approach involves the reductive amination of 4-aminocyclohexanone (B1277472) with piperidine (B6355638). In this scenario, the cyclohexanone (B45756) carbonyl group reacts with the secondary amine (piperidine) to form an enamine or an iminium ion, which is then reduced. The choice of reaction conditions and reducing agents is critical to prevent side reactions, such as over-alkylation or self-condensation. harvard.edu The versatility of reductive amination allows for the synthesis of a wide array of analogs by simply varying the ketone or amine starting material. nih.gov
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid, Dichloroethane | Mild, high selectivity for iminium ions, broad functional group tolerance. harvard.edu | Stoichiometric waste. |
| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-7, Methanol | Mild, selective for iminium ions over ketones. | Highly toxic reagent and byproducts. harvard.edu |
Nucleophilic Substitution Routes to this compound Scaffolds
Nucleophilic substitution offers another fundamental pathway to the this compound framework. This approach relies on the displacement of a leaving group on either the cyclohexane (B81311) or piperidine ring by a suitable nucleophile.
One potential route involves the reaction of piperidine with a cyclohexylamine (B46788) derivative bearing a leaving group at the 4-position, such as a tosylate, mesylate, or halide. For this to be effective, the amino group at the 1-position must be suitably protected (e.g., as a Boc-carbamate) to prevent it from acting as a competing nucleophile. Following the substitution reaction, deprotection would yield the final product.
Conversely, a piperidine derivative with a leaving group could be reacted with a 1,4-diaminocyclohexane derivative. However, controlling selectivity in such a reaction can be challenging. A more controlled synthesis involves activating a hydroxyl group for substitution. For instance, a protected 4-aminocyclohexanol can be converted into a mesylate or tosylate. Subsequent nucleophilic attack by piperidine displaces the leaving group to form the C-N bond, followed by deprotection of the amino group. nih.gov This strategy is widely used in the synthesis of substituted piperidines where a pre-formed ring is functionalized via substitution. nih.govwhiterose.ac.uk
Multicomponent Reaction Pathways for this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular diversity. While a specific MCR for the direct synthesis of the parent this compound is not prominently documented, MCRs are extensively used to create highly substituted piperidine and cyclohexylamine derivatives that serve as analogs. researchgate.net
For example, pseudo five-component reactions involving aromatic aldehydes, anilines, and β-ketoesters can yield complex, functionalized piperidone structures. researchgate.net These piperidones are valuable intermediates that can be further elaborated, for instance, through reductive amination at the C-4 carbonyl, to access a library of compounds related to the target scaffold. The power of MCRs lies in their ability to rapidly construct complex molecular architectures from simple starting materials in a convergent and atom-economical fashion. researchgate.netnih.gov
Synthesis of Advanced Piperidine and Cyclohexane Building Blocks Relevant to this compound
The synthesis of the target compound and its analogs often relies on the preparation of pre-functionalized piperidine and cyclohexane intermediates. The stereochemical outcome of these syntheses is crucial, as the relative orientation of the substituents on the cyclohexane ring (cis or trans) can significantly impact the molecule's properties.
Stereoselective Synthesis of Cyclohexylamine and Piperidine Intermediates
The this compound molecule possesses two stereocenters, giving rise to cis and trans diastereomers. Controlling the stereochemistry during synthesis is a key challenge. Stereoselective reduction of a ketone precursor is a common method to control the orientation of the amino group. For instance, the reduction of 4-(piperidin-1-yl)cyclohexan-1-one can lead to a mixture of cis- and trans-4-(piperidin-1-yl)cyclohexan-1-ol. The diastereomeric ratio is highly dependent on the reducing agent and reaction conditions, with bulky reducing agents often favoring the formation of the equatorial alcohol. This alcohol can then be converted to the corresponding amine with retention or inversion of stereochemistry.
Similarly, catalytic hydrogenation of unsaturated precursors can control the stereochemistry. The hydrogenation of a double bond in a cyclohexene (B86901) or dihydropyridine (B1217469) ring often proceeds via syn-addition of hydrogen from the less sterically hindered face of the molecule, leading to a predominance of the cis product. whiterose.ac.uk For example, the hydrogenation of an α,β‐unsaturated ester can lead to a mixture of cis and trans saturated esters, with the ratio depending on the catalyst and substrate. nih.gov Subsequent chemical transformations can then be used to build the final molecule while preserving the established stereochemistry.
Table 2: Examples of Stereoselective Reactions in Piperidine/Cyclohexane Synthesis
| Reaction | Substrate Example | Product Ratio (cis:trans) | Reference |
|---|---|---|---|
| Hydrogenation | α,β‐unsaturated piperidine ester | 35:65 | nih.gov |
| LiAlH₄ Reduction | Saturated piperidine ester | 83:17 | nih.gov |
Utilization of Mannich Reactions in Related Cyclohexylamine and Piperidine Synthesis
The Mannich reaction is a powerful tool for C-C bond formation and is particularly important in the synthesis of piperidin-4-one derivatives, which are key precursors for the target compound's scaffold. chemrevlett.com The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine.
A widely used variation for the synthesis of piperidin-4-ones involves a one-pot condensation of an aldehyde, a ketone with α-hydrogens on both sides (like acetone (B3395972) or ethyl methyl ketone), and an amine source, typically ammonium (B1175870) acetate. chemrevlett.com This reaction constructs the piperidone ring in a single step. By choosing appropriately substituted aldehydes and ketones, a vast range of substituted piperidin-4-ones can be generated. These intermediates are then readily converted into the desired 4-amino or 4-substituted piperidines through reductive amination or other functional group manipulations. While not a direct route to the cyclohexane portion, the Mannich reaction is fundamental for creating the piperidine moiety found in the title compound and its analogs.
Protecting Group Strategies in the Synthesis of this compound Precursors
The synthesis of this compound and its analogs often proceeds through key intermediates, or precursors, where the strategic use of protecting groups is paramount. A crucial precursor in many synthetic routes is 4-aminocyclohexanone. The presence of both a reactive primary amino group and a carbonyl group in this molecule necessitates a protection strategy to prevent undesirable side reactions, such as self-condensation or reaction of the amine during transformations intended for the ketone. libretexts.org Protecting the amino group allows for selective modification at other positions of the cyclohexyl ring, most notably the reductive amination of the ketone with piperidine. researchgate.netresearchgate.net
Common Protecting Groups for the Amino Functionality
The most prevalent protecting groups for the primary amine in the synthesis of 4-aminocyclohexanone precursors are carbamates and amides. These groups temporarily convert the nucleophilic amine into a less reactive moiety, thereby preventing it from interfering with subsequent synthetic steps. libretexts.orgorganic-chemistry.org
tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups in this context due to its stability under a range of conditions and its facile removal under acidic conditions. google.comorganic-chemistry.org The synthesis of N-Boc-4-aminocyclohexanone is a common strategy. It is typically prepared from 4-aminocyclohexanol hydrochloride. In one method, 4-trans-4-aminocyclohexanol hydrochloride reacts with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like poly-guanidine to yield N-Boc-4-trans-aminocyclohexanol. google.com This intermediate is then oxidized using reagents such as potassium permanganate (B83412) (KMnO4) or bleach/sodium chlorite (B76162) to afford the desired N-Boc-4-aminocyclohexanone. google.com The Boc group can be cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to unmask the primary amine at the appropriate stage. organic-chemistry.orgcreative-peptides.com
Acyl Groups (Acetyl and Benzoyl): Acyl groups, such as acetyl (Ac) and benzoyl (Bz), are also utilized to protect the amino group of 4-aminocyclohexanol prior to its oxidation. google.com The protection can be achieved by reacting 4-aminocyclohexanol with acetyl chloride, acetic anhydride (B1165640), or benzoyl chloride. google.comyoutube.com The resulting N-acylated cyclohexanol (B46403) is then oxidized to the corresponding ketone. While effective, the removal of acyl groups often requires more stringent conditions, such as strong acid or base hydrolysis, compared to the Boc group. slideshare.net
Phthaloyl Group: The phthaloyl group has been considered for the protection of the amino group in 4-aminocyclohexanol. However, its application is less common. The large size of the phthaloyl group can impede the reactivity of the molecule, and its removal can be challenging, which limits its utility in certain synthetic pathways. google.com
Benzyloxycarbonyl (Cbz): The benzyloxycarbonyl (Cbz or Z) group is another established amino protecting group that sees broad use in organic synthesis. slideshare.net It is introduced using benzyl (B1604629) chloroformate and is notable for its stability. The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a method that is orthogonal to the acid-labile Boc group and the base-labile acyl groups. creative-peptides.com
Research Findings on Protecting Group Strategies
The following table summarizes the protecting groups commonly employed in the synthesis of 4-aminocyclohexanone, a key precursor for this compound.
Table 1: Protecting Groups for the Synthesis of 4-Aminocyclohexanone Precursors
| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Key Features |
|---|---|---|---|---|
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Stable to a wide range of reagents; removed under mild acidic conditions. google.comorganic-chemistry.org | |
| Ac (Acetyl) | Acetic anhydride (Ac₂O), Acetyl chloride (AcCl) | Strong acid or base hydrolysis (e.g., NaOH, HCl) | Forms a stable amide; requires harsher deprotection conditions. google.comyoutube.com | |
| Bz (Benzoyl) | Benzoyl chloride (BzCl) | Strong acid or base hydrolysis | Similar to the acetyl group in terms of stability and removal. google.com | |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenolysis (H₂/Pd) | Offers orthogonal deprotection strategy to acid- or base-labile groups. creative-peptides.comslideshare.net |
The strategic selection from these protecting groups allows chemists to design efficient and high-yielding syntheses of this compound precursors by ensuring that the primary amino group remains inert until its desired point of reaction.
Derivatization and Structural Modification of 4 Piperidin 1 Yl Cyclohexan 1 Amine Core
The 4-(piperidin-1-yl)cyclohexan-1-amine (B1344246) scaffold, with its distinct piperidine (B6355638), cyclohexane (B81311), and primary amine components, offers multiple avenues for structural modification. These modifications are pivotal in medicinal chemistry for fine-tuning the pharmacological profile of derivative compounds. researchgate.net Strategies range from simple derivatization of the primary amine to more complex alterations of the heterocyclic and carbocyclic ring systems, as well as the introduction of stereochemical complexity. researchgate.netnih.gov
Advanced Spectroscopic and Crystallographic Characterization of 4 Piperidin 1 Yl Cyclohexan 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(piperidin-1-yl)cyclohexan-1-amine (B1344246), ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons on the cyclohexane (B81311) and piperidine (B6355638) rings. The protons on the carbon bearing the amine group (C1 of the cyclohexane ring) and the carbon attached to the piperidine nitrogen (C4 of the cyclohexane ring) would likely appear as multiplets, with their chemical shifts influenced by the neighboring electronegative nitrogen atoms. The protons on the piperidine ring would also exhibit characteristic shifts, typically with those adjacent to the nitrogen appearing further downfield.
Similarly, a ¹³C NMR spectrum would show distinct peaks for each carbon atom in the molecule. The chemical shifts of the carbons directly bonded to nitrogen atoms (C1 and C4 of the cyclohexane ring, and the carbons adjacent to the nitrogen in the piperidine ring) would be significantly shifted downfield. The symmetry of the molecule would also be reflected in the number of unique carbon signals.
While specific experimental NMR data for this compound is not widely available in public literature, data for related piperidine derivatives can provide insights. For instance, in various N-benzyl-piperidine derivatives, the protons and carbons of the piperidine ring show predictable chemical shifts that are influenced by the nature of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclohexane C1-H | 2.5 - 3.0 | 45 - 55 |
| Cyclohexane C4-H | 2.2 - 2.8 | 60 - 70 |
| Cyclohexane other CH₂ | 1.0 - 2.0 | 25 - 35 |
| Piperidine α-CH₂ | 2.3 - 2.8 | 50 - 60 |
Note: These are estimated ranges based on typical values for similar functional groups and may not represent actual experimental data.
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₁H₂₂N₂, the expected molecular weight is approximately 182.31 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 182.
The fragmentation of this molecule would likely involve the cleavage of bonds adjacent to the nitrogen atoms. Common fragmentation pathways for aliphatic amines include α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen. This can lead to the formation of stable iminium ions. For this compound, fragmentation could occur on either side of the cyclohexane ring or within the piperidine ring. A related compound, (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine, shows a protonated molecule [M+H]⁺ at m/z 198 in ESI-MS.
Table 3: Potential Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | C₁₁H₂₂N₂⁺ | 182 |
| [M-NH₂]⁺ | C₁₁H₂₀N⁺ | 166 |
| [Piperidinylcyclohexyl]⁺ | C₁₁H₂₀N⁺ | 166 |
| [Piperidine]⁺ | C₅H₁₀N⁺ | 84 |
Note: The fragmentation pattern can be complex and is dependent on the ionization method used.
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and revealing the preferred conformation of the cyclohexane and piperidine rings in the solid state.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile compounds. LC-MS, and its more advanced version, tandem mass spectrometry (LC-MS/MS), are widely used in the analysis of pharmaceutical compounds and their metabolites. For instance, LC-MS/MS methods have been developed for the analysis of cariprazine, a drug for which this compound is a precursor, and its metabolites. nih.govresearchgate.net These methods allow for the sensitive and selective quantification of the compounds in complex biological matrices.
Pharmacological Foundations: in Vitro Receptor Binding and Enzyme Inhibition Studies of 4 Piperidin 1 Yl Cyclohexan 1 Amine Derivatives
Exploration of Receptor Binding Affinities and Selectivity Profiles
The interaction of 4-(piperidin-1-yl)cyclohexan-1-amine (B1344246) derivatives with key G-protein coupled receptors (GPCRs) and other binding sites has been a significant area of research. These studies are crucial for understanding the potential therapeutic applications of this class of compounds.
Histamine (B1213489) Receptor Subtype Modulation by Piperidine-Cyclohexane Analogs
Derivatives containing the piperidine (B6355638) moiety have been shown to interact significantly with histamine receptors, particularly the H1 and H3 subtypes. The piperidine ring is a key structural feature for dual H3/σ1 receptor affinities. researchgate.net A comparative study of compounds where a piperazine (B1678402) ring was replaced by a piperidine moiety demonstrated a dramatic increase in affinity for the sigma-1 (σ1) receptor while maintaining high affinity for the human histamine H3 receptor (hH3R). researchgate.net For example, a piperazine derivative showed an hH3R Kᵢ of 3.17 nM but a low σ1R affinity (Kᵢ = 1531 nM); its corresponding piperidine analog, compound 5, displayed potent affinity for both receptors (hH3R Kᵢ = 7.70 nM and σ1R Kᵢ = 3.64 nM). researchgate.net
Studies on histamine H1 receptor (H1R) antagonists have revealed that the kinetics of ligand binding are influenced by the structure of the amine moiety. nih.govacs.org In a series of H1R antagonists, piperidine-containing compounds were synthesized to explore how constraining the aromatic rings affects binding affinity and residence time. nih.govacs.org Research on different classes of H1R antagonists confirmed that piperidine derivatives predominantly interact with and block the TM3 and TM6 regions of the receptor. mdpi.com Furthermore, in the development of dual-acting ligands, cyanoguanidine derivatives linking mepyramine-type (H1) and tiotidine-type (H2) antagonist substructures were synthesized, with the most potent compounds achieving K₋ values in the low nanomolar range at the H1 receptor. nih.gov
Cannabinoid Receptor Interaction Studies
The piperidine moiety is a core structural element in several potent cannabinoid receptor ligands. researchgate.net A prominent example is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A or Rimonabant), a well-characterized and selective CB1 cannabinoid receptor antagonist. researchgate.net In radioligand binding assays, SR141716A and a series of 31 structural analogues were evaluated by their competitive displacement of [³H]CP55940 from rat brain membrane preparations, confirming the high affinity of this class of compounds. researchgate.net
While many synthetic cannabinoid receptor agonists belong to classical (dibenzopyran), non-classical (bicyclic and tricyclic analogs of THC), or eicosanoid families, the aminoalkylindoles and related heterocyclic structures represent a distinct class. tandfonline.com R-(+)-WIN55212, an aminoalkylindole, shows high efficacy at both CB1 and CB2 receptors. tandfonline.com The antagonist SR141716A, with its N-(piperidin-1-yl) group, demonstrates how this specific amine functionality is crucial for achieving potent inverse agonism at the CB1 receptor. researchgate.net
Sigma Receptor Ligand Binding Investigations
Derivatives incorporating both piperidine and cyclohexane (B81311) rings have been extensively studied as high-affinity sigma receptor ligands. mdpi.com The compound (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol ((+)-pIV), which features a piperidino-cyclohexanol structure, binds with high affinity and selectivity to the σ1 receptor. mdpi.com In competitive inhibition studies, (+)-pIV exhibited a Kᵢ value of 1.30 nM for the σ1 receptor, which was approximately 16 times higher than its affinity for the σ2 receptor (Kᵢ = 20.4 nM). mdpi.com Its affinity was also more than 10-fold higher than the reference sigma ligands (+)-pentazocine (Kᵢ = 19.9 nM) and haloperidol (B65202) (Kᵢ = 13.5 nM). mdpi.com
The development of piperidine and piperazine-based derivatives has yielded ligands with nanomolar affinity for σ1 receptors. Replacing a piperazine ring with an N-methyl piperidine can result in derivatives with Kᵢ values for σ1R ranging from 0.54 to 108 nM. Furthermore, studies on phenoxyalkylpiperidines have shown that substituents on the piperidine ring are crucial for σ1 affinity; a 4-methyl substituent was found to be optimal for interaction with the σ1 subtype, yielding Kᵢ values between 0.89–1.49 nM. In contrast, N-cyclohexylpiperazine derivatives have also been identified as high-affinity σ2 receptor ligands.
Enzyme Inhibition Profiling of this compound Derivatives
Beyond receptor binding, derivatives of the core scaffold have been evaluated for their ability to inhibit key enzymes involved in inflammation and epigenetic regulation.
Cyclooxygenase (COX-1/COX-2) Inhibitory Activities
Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal in developing anti-inflammatory agents with reduced gastrointestinal side effects. acs.org While a wide variety of heterocyclic scaffolds have been explored as selective COX-2 inhibitors, research indicates that piperidine-derived structures are also of interest. researchgate.netnih.gov For instance, N-acyl piperidine derived pyrazoles have been designed as potential dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH).
Although direct studies on this compound derivatives are limited in the reviewed literature, related structures have shown activity. In a study of derivatives of the fungal pigment sclerotiorin, which were modified with various amines, one compound featuring a cyclohexene (B86901) ring (compound 3) demonstrated significant COX-2 inhibition with a ratio of 70.6%, comparable to the positive control indomethacin (B1671933) (78.9%). Molecular docking suggested that the cyclohexene of this compound could access the interior of a hydrophobic pocket in the COX-2 active site, thereby blocking the entry of the arachidonic acid substrate. This finding suggests that the cyclohexane moiety, a core feature of the title compound, can be a valuable component in the design of COX-2 inhibitors.
Protein Methyltransferase (PRMT) Inhibition
Protein arginine methyltransferases (PRMTs) are critical regulators of various cellular processes, and their dysregulation is linked to diseases such as cancer. The development of specific PRMT inhibitors is an active area of research. While many reported PRMT1 inhibitors are based on diamidine scaffolds like furamidine (B1674271) and stilbamidine, other structural motifs are being explored.
There is evidence to suggest that the piperidine ring could be a critical element for potent PRMT inhibition. In the development of nucleoside mimetic inhibitors for PRMT5, modeling studies have indicated that a basic nitrogen atom within a piperidine ring could potentially interact with the amino acid residue Glu444 in the enzyme's active site, an interaction considered critical for potency. While specific inhibitory data for this compound derivatives against PRMTs was not found in the reviewed literature, this structural insight highlights the potential of the piperidine scaffold in the design of novel PRMT inhibitors.
Mitogen-Activated Protein Kinase (MEK) Inhibition
The Mitogen-Activated Protein Kinase (MEK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. While the broader class of piperidine-containing compounds has been explored for various enzyme inhibition activities, specific in vitro studies detailing the direct inhibitory effects of this compound derivatives on MEK enzymes are not extensively documented in publicly available research. The piperidine scaffold is a common feature in many kinase inhibitors; for example, derivatives have been designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). nih.gov However, dedicated research focusing on the this compound core for MEK inhibition specifically is an area requiring further exploration.
**6.3. Investigation of Other Molecular Target Interactions
Investigation of Other Molecular Target Interactions
Fractalkine-CX3CR1 Signaling Pathway Modulation
The Fractalkine signaling pathway, which involves the chemokine CX3CL1 and its unique receptor CX3CR1, plays a significant role in inflammation and immune responses. nih.govnih.gov This axis mediates cell-to-cell adhesion and chemotaxis of immune cells. nih.govnih.gov The CX3CR1 receptor, a G protein-coupled receptor, is a therapeutic target for inflammatory conditions and neuropathic pain. researchgate.net While antagonists for the CX3CR1 receptor have been developed, research specifically detailing the modulatory activity of this compound derivatives on this pathway is limited. The development of antagonists for related chemokine receptors, such as CXCR4, has involved N-substituted piperidin-4-yl-methanamine derivatives, highlighting the utility of the piperidine scaffold in modulating these types of receptors. nih.gov This suggests a potential, yet underexplored, avenue for derivatives of this compound.
Studies on Ion Channel Modulation
Derivatives of the 4-amino-piperidine scaffold have been shown to modulate the activity of various ion channels, which are crucial for cellular excitability and signaling. nih.govnih.gov Research has focused on their potential to selectively block specific types of channels, which is a key attribute for developing novel therapeutic agents.
One study identified a novel 4-amino-piperidine derivative, C101, as a selective blocker of N-type voltage-gated calcium channels. nih.gov These channels are pivotal in regulating neurotransmitter release at presynaptic terminals. nih.gov The in vitro study, conducted on N-type Ca2+ channels expressed in Xenopus oocytes, demonstrated that C101 produces a concentration-dependent inhibition. nih.gov The compound shifted the steady-state inactivation curve to more negative potentials, suggesting it preferentially blocks the inactivated state of the channel. nih.gov Notably, C101 showed high selectivity, exhibiting no significant effects on other voltage-gated channels, including potassium, sodium, L-, P/Q-, R-type calcium, and HERG channels. nih.gov
| Ion Channel | Derivative | Activity | IC₅₀ (μM) | Source |
|---|---|---|---|---|
| N-type Ca²⁺ Channel | C101 | Inhibition | 2.2 ± 0.6 | nih.gov |
| Voltage-gated K⁺ Channels | C101 | No remarkable effect | N/A | nih.gov |
| Voltage-gated Na⁺ Channels | C101 | No remarkable effect | N/A | nih.gov |
| L-type Ca²⁺ Channel | C101 | No remarkable effect | N/A | nih.gov |
| P/Q-type Ca²⁺ Channel | C101 | No remarkable effect | N/A | nih.gov |
| R-type Ca²⁺ Channel | C101 | No remarkable effect | N/A | nih.gov |
| HERG Channel | C101 | No remarkable effect | N/A | nih.gov |
Structure-Activity Relationship (SAR) Studies for Pharmacological Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
The core scaffold consists of three key components that can be modified: the piperidine ring, the cyclohexane linker, and the exocyclic amine.
Piperidine Ring Modifications: The nitrogen atom of the piperidine ring is a common site for substitution. In studies of related scaffolds targeting the CXCR4 receptor, modifications at this position significantly influenced antagonist activity. nih.gov Introducing different substituents can alter the compound's polarity, size, and ability to form hydrogen bonds, thereby affecting its binding affinity to the target protein. nih.gov For example, the introduction of an N-methyl group on the piperidine ring in a series of σ₁ receptor ligands was found to partially compensate for unfavorable interactions within the receptor's lipophilic binding pocket. nih.gov
Cyclohexane Linker Modifications: The cyclohexane ring provides a rigid, three-dimensional structure that properly orients the piperidine and amine functionalities. Its conformation (cis or trans) can be critical for biological activity. Although specific SAR studies on modifying the cyclohexane linker of this exact scaffold are not detailed, research on related cyclohexane derivatives shows that substitutions on the ring can impact activity. mdpi.comacs.org For instance, in a series of cyclohex-1-ene-1-carboxylic acid derivatives, the presence of a double bond in the ring was found to enhance antiproliferative activity compared to the saturated cyclohexane analogues. mdpi.com
Amine Group Modifications: The primary amine at the 1-position of the cyclohexane ring is a key interaction point and a site for synthetic elaboration. In the development of antiviral agents based on a 4-aminopiperidine (B84694) scaffold, this amine was used as a handle for coupling with various electrophiles to explore a wide range of analogs. nih.gov Similarly, in the design of NLRP3 inflammasome inhibitors, this amine was acylated with different carboxylic acids, demonstrating that the nature of the substituent on the amine nitrogen is crucial for activity. mdpi.com Shortening a carbon-chain linker attached to this position was found to reduce or abolish inhibitory potential. nih.gov
These SAR studies, conducted on structurally related compounds, underscore the versatility of the this compound scaffold and provide a rational basis for designing new derivatives with optimized pharmacological profiles for a diverse range of biological targets. nih.govnih.govnih.gov
Role of 4 Piperidin 1 Yl Cyclohexan 1 Amine in Advanced Organic Catalysis
Applications as an Organocatalyst in Asymmetric Synthesis
There is no published data available to indicate that 4-(piperidin-1-yl)cyclohexan-1-amine (B1344246) has been employed as an organocatalyst in asymmetric synthesis. Research in asymmetric organocatalysis has largely centered on other classes of amines, such as proline and its derivatives, cinchona alkaloids, and specifically substituted diamines like trans-1,2-diaminocyclohexane. mdpi.comresearchgate.netnih.gov These catalysts operate through well-established activation modes (e.g., enamine or iminium ion formation) to induce stereoselectivity. The specific structure of this compound has not been explored in this context in the available literature.
Stereochemical Control in Catalytic Reactions Mediated by this compound Derivatives
Consistent with the lack of information for the parent compound, there is no research detailing the use of derivatives of this compound for stereochemical control in catalytic reactions. The development of bifunctional catalysts, where one part of the molecule binds the substrate while another chiral moiety directs the stereochemical outcome, is a common strategy. mdpi.compreprints.org While one could theoretically functionalize the primary amine or the piperidine (B6355638) nitrogen of the title compound to create such a catalyst, no such derivatives or their applications in stereocontrolled reactions have been reported.
Utility As a Core Scaffold in Advanced Chemical Biology and Drug Design
Design Principles for Novel Bioactive Agents Incorporating the 4-(piperidin-1-yl)cyclohexan-1-amine (B1344246) Motif
The this compound structure serves as a valuable scaffold in drug design, with its constituent parts offering distinct opportunities for modification to optimize biological activity. The design principles for creating new bioactive agents often revolve around structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to enhance potency, selectivity, and pharmacokinetic properties.
Key design strategies include:
Functionalization of the Primary Amine: The primary amine group is a key interaction point, often serving as a hydrogen bond donor or a point of attachment for larger functional groups that can target specific binding pockets in proteins.
Modification of the Piperidine (B6355638) Ring: The piperidine moiety is a common feature in many pharmaceuticals, and its modification can significantly impact activity. For instance, research into piperidine derivatives has shown that alterations to this ring can substantially influence anti-tumor activity.
Stereochemical Control: The cyclohexane (B81311) ring's stereochemistry (cis/trans isomerism) plays a crucial role in the spatial orientation of the amine and piperidine substituents. Controlling this stereochemistry is essential for achieving optimal binding affinity with a biological target. The stereochemistry can influence spatial orientation, which in turn affects target selectivity.
The table below illustrates how minor structural modifications to the core scaffold can alter molecular properties, a key consideration in rational drug design.
| Compound Name | Molecular Formula | Key Structural Difference | Potential Impact on Design |
| This compound | C₁₁H₂₂N₂ | Parent scaffold. | Serves as a baseline for SAR studies. |
| (1S,2S)-2-(Piperidin-1-yl)cyclohexan-1-amine | C₁₁H₂₂N₂ | Piperidine is at the 2-position of the cyclohexane ring. | Altered substitution may reduce steric hindrance and change binding vectors compared to the 4-position analog. |
| 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine | C₁₂H₂₄N₂ | A methyl group is added to the 4-position of the piperidine ring. | Increased steric bulk from the methyl group can influence binding affinity and selectivity. |
These principles allow medicinal chemists to systematically explore the chemical space around the this compound motif to develop new agents for a variety of therapeutic targets, including G protein-coupled receptors (GPCRs) and enzymes involved in cancer.
Precursor Applications in the Synthesis of Complex Heterocyclic Systems
The reactivity of the functional groups in this compound makes it a valuable intermediate in the synthesis of more complex heterocyclic structures. Nitrogen-containing heterocycles are of immense importance in the pharmaceutical industry, and this compound provides a ready-made building block. nih.govchemrevlett.com
Starting Material for Multi-Step Syntheses: It is a known precursor in the synthesis of the antipsychotic medication Cariprazine, which targets dopamine (B1211576) receptors. This highlights its utility as a key intermediate in the production of complex, commercially significant molecules.
Formation of Fused and Bridged Systems: The amine functionalities can participate in a range of chemical reactions to build intricate molecular architectures. For example, the primary amine can undergo condensation reactions, such as the Mannich reaction, with aldehydes and ketones to form new carbon-carbon and carbon-nitrogen bonds, leading to larger heterocyclic systems. chemrevlett.com
Cycloaddition Reactions: The amine group can be modified to create moieties suitable for cycloaddition reactions. These reactions are powerful tools for constructing ring systems, including triazoles and other heterocycles, under mild conditions. nih.govnih.gov For example, a derivative could be used in a [4+2] cycloaddition to build complex benzoheterocycles. nih.gov
Reductive Amination: The ketone analog, 4-(piperidin-1-yl)cyclohexan-1-one, can be used in reductive amination processes, a common method for forming C-N bonds, to introduce a wide variety of substituents at the 1-position of the cyclohexane ring. nih.gov
The versatility of this compound as a synthetic precursor allows chemists to efficiently construct libraries of complex molecules for screening in drug discovery programs. researchgate.net
Influence of Piperidine and Cyclohexane Moieties on Molecular Properties Relevant to Design
Piperidine Moiety: The piperidine ring is one of the most common heterocyclic motifs found in pharmaceuticals. nih.govevitachem.com Its prevalence is due to several advantageous properties:
Basicity and Solubility: The nitrogen atom in the piperidine ring is basic (pKa of protonated piperidine is ~11.2), which allows for the formation of salts. evitachem.comwikipedia.org This can significantly enhance aqueous solubility, a crucial factor for drug delivery.
Conformational Flexibility: Like cyclohexane, piperidine adopts a stable chair conformation. wikipedia.org This conformational preference provides a well-defined three-dimensional structure that can be optimized for target binding. evitachem.com
Hydrogen Bonding: The piperidine nitrogen can act as a hydrogen bond acceptor, enabling strong interactions with biological targets.
Cyclohexane Moiety: The cyclohexane ring serves as a rigid, non-aromatic scaffold that imparts important structural and physical properties:
Three-Dimensionality (sp³-Richness): The cyclohexane ring provides a distinct three-dimensional geometry. Such sp³-rich scaffolds are increasingly sought after in drug design because they can offer better binding to the complex, non-flat surfaces of protein targets compared to planar aromatic rings. evitachem.comnih.gov
Lipophilicity: The hydrocarbon nature of the cyclohexane ring increases the molecule's lipophilicity (fat solubility). This property is critical for a molecule's ability to cross cell membranes and influences its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Scaffold Rigidity: The ring provides a stable framework to which the key pharmacophoric elements—the primary amine and the piperidine ring—are attached, holding them in a specific spatial orientation for optimal target interaction.
The table below summarizes some key computed properties of the parent compound.
| Property | Value | Significance in Drug Design |
| Molecular Weight | 182.31 g/mol nih.gov | Within the range preferred for oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | 1.5 nih.gov | A measure of lipophilicity, indicating a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.3 Ų nih.gov | Predicts transport properties; a low value is associated with good cell membrane permeability. mdpi.com |
| Hydrogen Bond Donors | 2 nih.gov | The primary amine can donate hydrogen bonds to interact with the target. |
| Hydrogen Bond Acceptors | 2 nih.gov | The two nitrogen atoms can accept hydrogen bonds. |
Strategic Integration into Diverse Drug Discovery Programs
The this compound scaffold has been strategically employed in various drug discovery programs targeting a range of diseases. Its structural features make it suitable for interacting with diverse biological targets.
| Drug Discovery Program | Therapeutic Target/Area | Rationale for Scaffold Use |
| Antipsychotics | Dopamine Receptors (e.g., D₂, D₃) | The scaffold serves as a key building block for agents like Cariprazine, where the amine and piperidine moieties interact with the receptor binding site. |
| Anticancer Agents | Various enzymes and receptors involved in tumor growth ijnrd.org | Derivatives have been investigated for their ability to inhibit specific enzymes. Modifications to the piperidine ring are a key area of SAR exploration. researchgate.net |
| Antiviral Agents | HIV Reverse Transcriptase nih.gov, Hepatitis C Virus (HCV) Assembly nih.gov | The 4-aminopiperidine (B84694) scaffold has been optimized to create potent inhibitors of viral replication and assembly. nih.govnih.gov |
| CNS Disorders | G protein-coupled receptors (GPCRs) , Alzheimer's Disease ijnrd.org | The scaffold's ability to be modified for interaction with CNS targets makes it a candidate for developing allosteric modulators and other novel therapeutics. ijnrd.org |
| Analgesics | Opioid Receptors ijnrd.orggoogle.com | Piperidine derivatives are a well-established class of analgesics, and this scaffold fits the general structural requirements for interaction with pain-related targets. google.com |
The integration of this scaffold into discovery programs often involves creating a library of analogues to screen for activity against a specific biological target. nih.govenamine.net The goal is to identify lead compounds with improved potency and better ADME properties for further development. nih.gov
Q & A
Q. What are the common synthetic routes for 4-(piperidin-1-yl)cyclohexan-1-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution between piperidine derivatives and functionalized cyclohexane precursors. Key steps include:
- Cyclohexane Functionalization : Introduce an amine group via NH₃ or benzylamine intermediates under hydrogenation conditions.
- Piperidine Coupling : React with piperidine using polar aprotic solvents (e.g., THF, DMF) and bases (e.g., K₂CO₃) to install the piperidin-1-yl group .
- Optimization : Adjust temperature (60–100°C), solvent polarity, and catalyst (e.g., Pd/C for hydrogenation) to improve yields (>70%) and reduce byproducts. Prep-TLC or column chromatography is used for purification .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., m/z 198 [M+H]⁺) .
- ¹H/¹³C NMR : Key signals include cyclohexane ring protons (δ 1.2–2.5 ppm) and piperidine N-CH₂ groups (δ 2.7–3.1 ppm). Stereochemical assignments require NOESY or COSY for spatial correlations .
- HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water gradient). Retention times vary by stereoisomer .
Q. How does the amine functionality influence reactivity in derivatization reactions?
Methodological Answer: The primary amine enables:
- Acylation : React with acyl chlorides (e.g., benzoyl chloride) in dichloromethane with Et₃N as base.
- Sulfonylation : Use sulfonyl chlorides (e.g., tosyl chloride) to form stable sulfonamides for biological screening .
- Schiff Base Formation : Condense with aldehydes (e.g., 4-chlorobenzaldehyde) under anhydrous conditions .
Advanced Research Questions
Q. How do stereochemical variations (cis vs. trans) impact biological or physicochemical properties?
Methodological Answer:
- Synthesis of Stereoisomers : Use chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP) during hydrogenation. Patents describe isolating (1R,4R) and (1S,4S) isomers via prep-TLC .
- Biological Impact : Cis isomers often show higher receptor binding affinity (e.g., µ-opioid receptors) due to spatial alignment of the amine and piperidine groups. Trans isomers may exhibit better metabolic stability .
- Physicochemical Differences : Cis isomers have lower logP (enhanced solubility) but reduced membrane permeability compared to trans .
Q. What computational approaches predict reactivity or stability under varying conditions?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model oxidation pathways (e.g., permanganate reactions). Frontier molecular orbitals (HOMO/LUMO) predict electron-rich sites .
- MD Simulations : Assess solvation dynamics in water/THF mixtures to optimize reaction solvents .
- pKa Prediction : Tools like MarvinSuite estimate amine basicity (predicted pKa ~10.2), guiding pH-sensitive reactions .
Q. How can contradictory literature data on synthetic yields or bioactivity be resolved?
Methodological Answer:
- Experimental Replication : Standardize conditions (solvent batch, catalyst loading) to isolate variables.
- Factorial Design : Apply 2³ factorial experiments (temperature, solvent, catalyst) to identify critical factors. For example, higher catalyst load (10% Pd/C) may resolve low-yield discrepancies .
- Meta-Analysis : Compare NMR coupling constants (e.g., J₃,4 for cyclohexane) across studies to detect stereochemical misassignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
